molecular formula C15H10O3 B1615806 2-Methoxyanthraquinone CAS No. 3274-20-2

2-Methoxyanthraquinone

Cat. No.: B1615806
CAS No.: 3274-20-2
M. Wt: 238.24 g/mol
InChI Key: APLQXUAECQNQFE-UHFFFAOYSA-N
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Description

2-Methoxyanthraquinone is a natural product found in Jatropha curcas, Gynochthodes officinalis, and Prismatomeris tetrandra with data available.

Properties

CAS No.

3274-20-2

Molecular Formula

C15H10O3

Molecular Weight

238.24 g/mol

IUPAC Name

2-methoxyanthracene-9,10-dione

InChI

InChI=1S/C15H10O3/c1-18-9-6-7-12-13(8-9)15(17)11-5-3-2-4-10(11)14(12)16/h2-8H,1H3

InChI Key

APLQXUAECQNQFE-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O

Key on ui other cas no.

3274-20-2

vapor_pressure

6.85e-11 mmHg

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The method was similar to that in Example 1, using 10.8 g (0.1 mols) of anisole and 20.2 g (0.1 mols) of phthalic acid dichloride. The product was 19.0 g (60% yield) of 2-methoxy-9,10-anthraquinone (13), m.p. 195°-197° C.
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

First, the intermediate 2-methoxy-9,10-anthraquinone was prepared. A solution of 2-chloro-9,10-anthraquinone (10.08 g, 42 mmol) in 100 mL of N,N-dimethylformamide was treated with 25 mL of 25% sodium methoxide in methanol. The stirred reaction mixture was heated in a 120° C. oil bath for 6 h under nitrogen, then cooled to ambient. The product was precipitated into aqueous HCl (0.5 M, 250 mL), collected, washed with water and dried. The product was purified by recrystallization from a mixture of toluene and heptane to provide 1.6 g (16%) of a light yellow solid. This intermediate was characterized by 1H NMR: (300 MHz, CDCl3) δ 4.00 (s, 3H), 7.28 (d, 1H), 7.29 (d, 1H), 7.70 (m, 2H), 8.26 (s, 1H), 8.30 (m, 2H).
Quantity
10.08 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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